Fmoc-lysine (Boc)-N-hydroxysuccinimide carbonate, commonly referred to as Fmoc-lys(boc)-osu, is a derivative of lysine that is extensively utilized in peptide synthesis. This compound features a dual protection strategy, where the amino group of lysine is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain amino group is protected with a tert-butyloxycarbonyl (Boc) group. The N-hydroxysuccinimide carbonate moiety enhances its reactivity, making it suitable for coupling reactions in solid-phase peptide synthesis.
Fmoc-lys(boc)-osu can be sourced from various chemical suppliers, including Sigma-Aldrich and Iris Biotech, which provide it in high purity suitable for research and industrial applications . The compound is classified under the category of amino acid derivatives and is specifically used in peptide synthesis due to its protective groups that allow for selective reactions without unwanted side reactions.
The synthesis of Fmoc-lys(boc)-osu typically involves several key steps:
The molecular formula for Fmoc-lys(boc)-osu is , indicating a complex structure comprising multiple functional groups. The compound features:
The structural representation can be derived from its SMILES notation: CC(C)(C)OC(=O)NCCCC[C@H](NC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O
.
Fmoc-lys(boc)-osu is primarily utilized in coupling reactions during solid-phase peptide synthesis. The reactivity of the N-hydroxysuccinimide carbonate allows it to form stable amide bonds with nucleophilic amino acids or peptide chains. Key aspects include:
This versatility makes Fmoc-lys(boc)-osu an essential building block in peptide synthesis .
The mechanism of action for Fmoc-lys(boc)-osu revolves around its ability to facilitate peptide bond formation while protecting reactive sites from premature reactions. The process includes:
This mechanism ensures high efficiency and specificity in synthesizing complex peptides .
Fmoc-lys(boc)-osu exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in synthetic chemistry .
Fmoc-lys(boc)-osu is primarily used in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1